molecular formula C26H36N4O6S2 B2685211 ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 449781-95-7

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2685211
CAS No.: 449781-95-7
M. Wt: 564.72
InChI Key: VKKMYQIWOUTTSB-UHFFFAOYSA-N
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Description

The compound ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate features a bicyclic thieno[2,3-c]pyridine core fused with a thiophene ring and pyridine moiety. Key substituents include:

  • Ethyl carboxylate at position 6, enhancing lipophilicity.
  • 4-[bis(2-methylpropyl)sulfamoyl]benzamido group at position 2, introducing a bulky sulfonamide with branched alkyl chains.
  • Carbamoyl group at position 3, enabling hydrogen bonding.

Crystallographic analysis using programs like SHELX (e.g., SHELXL for refinement) could resolve its 3D conformation, aiding in structure-activity relationship (SAR) studies .

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O6S2/c1-6-36-26(33)29-12-11-20-21(15-29)37-25(22(20)23(27)31)28-24(32)18-7-9-19(10-8-18)38(34,35)30(13-16(2)3)14-17(4)5/h7-10,16-17H,6,11-15H2,1-5H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKMYQIWOUTTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and the subsequent attachment of the sulfamoyl and benzamido groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered chemical properties .

Scientific Research Applications

The compound ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, while also providing comprehensive data tables and case studies.

Structural Features

The compound features a thieno[2,3-c]pyridine core, which is known for its biological activity. The presence of sulfamoyl groups and carbamoyl moieties enhances its potential as a therapeutic agent.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated a series of thieno[2,3-c]pyridine derivatives for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that derivatives with sulfamoyl substitutions significantly enhanced cytotoxicity against breast cancer cells1.

Pharmacology

The compound is being explored for its role in modulating various biological pathways. Its unique structure allows it to interact with specific receptors or enzymes involved in disease processes.

Case Study: Enzyme Inhibition

Research focused on the inhibition of specific kinases involved in cancer progression demonstrated that the compound could effectively inhibit the activity of certain kinases, leading to reduced proliferation of cancer cells2.

Drug Development

The structural complexity of this compound makes it a candidate for prodrug development. Its modifications can enhance bioavailability and target specificity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
CytotoxicityInhibitory effects on tumor cell lines
Enzyme InhibitionEffective inhibition of kinases related to cancer progression
PharmacokineticsStudies suggest favorable absorption characteristics in preclinical models

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The thieno[2,3-c]pyridine scaffold is shared with analogs like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (). Key differences lie in substituents:

Compound Core Structure Substituents (Position) Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[2,3-c]pyridine Ethyl carboxylate (6), 4-[bis(2-methylpropyl)sulfamoyl]benzamido (2), carbamoyl (3) Ester, sulfonamide, amide, carboxamide ~600 (estimated)
Compound Thieno[2,3-c]pyridine Ethyl carboxylate (6), Boc-protected amine (2) Ester, carbamate, amine 326.41
  • Bulkiness and Solubility : The target compound’s sulfamoyl-benzamido group increases steric hindrance and hydrophobicity compared to the smaller Boc-amine in ’s analog, likely reducing aqueous solubility.
  • Hydrogen Bonding: The carbamoyl group (target) vs.

Analytical and Computational Methods

  • Crystallography : Tools like SHELXD () enable precise structural comparisons, distinguishing conformational flexibility between analogs .
  • Virtual Screening : Similarity-based protocols () prioritize compounds with shared cores but divergent substituents for lead optimization .

Data Tables

Table 1: Substituent Impact on Properties

Substituent Target Compound Compound
Position 2 4-[bis(2-methylpropyl)sulfamoyl]benzamido Boc-protected amine
Hydrophobicity High (branched alkyl chains) Moderate (Boc group)
Hydrogen Bonding Sulfonamide (acceptor/donor) Amine (donor)

Table 2: Methodologies for Compound Comparison

Method Application Relevance to Target Compound
SHELX Programs Crystallographic refinement Confirms 3D structure for SAR analysis
Spectrofluorometry CMC determination Predicts aggregation behavior
Tanimoto Coefficients Similarity scoring Identifies analogs with shared bioactivity

Biological Activity

Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS Number: 476320-60-2) is a complex organic compound with potential biological applications. This compound belongs to a class of thienopyridine derivatives that have shown promise in various pharmacological activities. Understanding its biological activity is crucial for its potential therapeutic applications.

  • Molecular Formula : C21H29N3O5S2
  • Molecular Weight : 467.6021 g/mol
  • SMILES Representation : CCOC(=O)c1csc(n1)NC(=O)c1ccc(cc1)S(=O)(=O)N(CC(C)C)CC(C)C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects.

Antimicrobial Activity

Research indicates that thienopyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one demonstrated effective antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus .

Microorganism Activity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Klebsiella pneumoniaeModerate inhibition
Candida albicansSignificant inhibition

Anticancer Activity

Thienopyridine derivatives are also being explored for their anticancer properties. Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of thienopyridine derivatives and evaluated their biological activities. The results indicated that these compounds exhibited notable antibacterial and antifungal activities .
  • Mechanistic Insights : Another research effort focused on the mechanism of action of thienopyridine derivatives, showing that they could target specific cellular pathways involved in cancer progression .
  • Pharmacological Profiles : A comprehensive review of thienopyridine derivatives revealed diverse pharmacological profiles, including anti-inflammatory and analgesic effects alongside antimicrobial and anticancer activities .

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